
2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and a nitrophenyl group substituted with an isopropoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropoxy-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Reduction: 2-(4-Amino-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various substituted phenyl derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of various organic compounds.
類似化合物との比較
Similar Compounds
2-(4-Isopropoxy-3-nitrophenyl)ethanone: Similar structure but lacks the boron-containing dioxaborolane ring.
4-[(4-Isopropoxy-3-nitrophenyl)sulfonyl]morpholine: Contains a sulfonyl group instead of the boron-containing ring.
1-(4-morpholino-3-nitrophenyl)ethanone: Contains a morpholine ring instead of the isopropoxy group.
Uniqueness
2-(4-Isopropoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly in coupling reactions.
特性
分子式 |
C15H22BNO5 |
|---|---|
分子量 |
307.15 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(3-nitro-4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BNO5/c1-10(2)20-13-8-7-11(9-12(13)17(18)19)16-21-14(3,4)15(5,6)22-16/h7-10H,1-6H3 |
InChIキー |
UNKGFAXQJIPIMY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


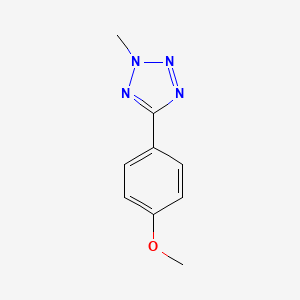

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)
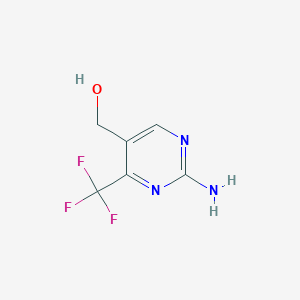
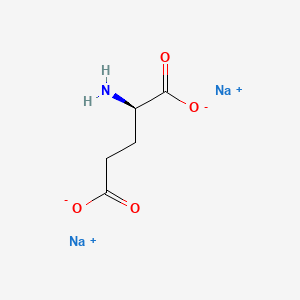
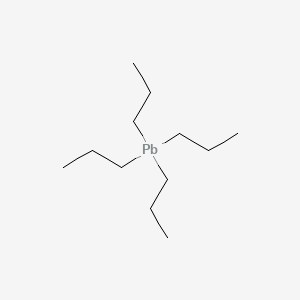


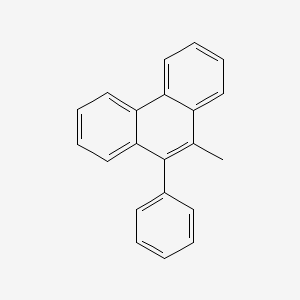


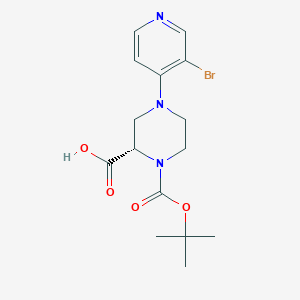
![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)

